Home > Products > Screening Compounds P51153 > 7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine
7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine - 477861-96-4

7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine

Catalog Number: EVT-2795462
CAS Number: 477861-96-4
Molecular Formula: C13H14ClN3O
Molecular Weight: 263.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine (7)

  • Compound Description: This compound serves as a crucial intermediate in synthesizing various C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives []. These derivatives are being investigated for their antibacterial properties against both gram-positive and gram-negative bacteria.

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

  • Compound Description: AZD0530 is a potent and selective dual inhibitor of c-Src and Abl kinases [, ]. These kinases are implicated in cancer progression, making AZD0530 a potential anti-cancer therapeutic. The compound demonstrates excellent pharmacokinetic properties and exhibits in vivo efficacy against tumor growth in preclinical models.
Synthesis Analysis

The synthesis of 7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available 4-chloroquinazoline or its derivatives, which serve as the core structure.
  2. Functionalization: The introduction of the chloro group may involve electrophilic aromatic substitution reactions. The tetrahydrofuran moiety can be introduced through nucleophilic substitution reactions or via coupling reactions with appropriate precursors.
  3. Typical Reaction Conditions: Common reagents include m-chloroperbenzoic acid for oxidation steps and various solvents such as dichloromethane or ethanol under reflux conditions. Reaction yields can vary based on the specific conditions employed, such as temperature and reaction time .

For example, one reported method involved a three-step synthesis where 4,7-dichloroquinoline was oxidized to form an N-oxide, followed by amide formation and nucleophilic substitution to yield the desired quinazolinamine derivative .

Molecular Structure Analysis

The molecular structure of 7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine can be characterized by the following features:

  • Molecular Formula: C12_{12}H12_{12}ClN3_{3}
  • Molecular Weight: Approximately 233.69 g/mol
  • Structure: The compound features a quinazoline ring system with a chloro substituent at the 7-position and a tetrahydrofuran side chain at the N-position.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure. For instance, characteristic peaks in IR spectra may indicate functional groups such as N-H stretches and C=O stretches associated with amides .

Chemical Reactions Analysis

The chemical reactivity of 7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine can be explored through various reactions:

  1. Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, potentially leading to new derivatives.
  2. Amide Formation: The amine functionality allows for further derivatization via acylation or coupling with other reactive species.
  3. Oxidation Reactions: The presence of nitrogen atoms in the quinazoline ring may allow for oxidation reactions that could modify its biological activity .

These reactions highlight the compound's potential for further modification, which is essential for drug development processes.

Mechanism of Action

The mechanism of action for compounds like 7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine often involves interaction with specific biological targets:

  1. Inhibition of Enzymatic Activity: Many quinazolinamine derivatives act by inhibiting enzymes involved in cell proliferation or survival pathways, particularly in cancer cells.
  2. Antimicrobial Activity: The compound may disrupt cellular processes in bacteria or fungi, leading to cell death.
  3. Cell Cycle Modulation: Some derivatives are known to interfere with cell cycle progression, which could be beneficial in cancer therapy .

Experimental data supporting these mechanisms typically come from in vitro assays assessing cell viability and enzyme inhibition.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine include:

  • Melting Point: Reported melting points for similar compounds range from 200 °C to 225 °C.
  • Solubility: Quinazolinamine derivatives are generally soluble in organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Stability: Stability under various pH conditions is crucial for its application in pharmaceuticals; studies suggest moderate stability at physiological pH levels .

These properties are critical for determining formulation strategies in drug development.

Applications

7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has potential applications in various scientific fields:

  1. Pharmaceutical Development: Its anticancer and antimicrobial properties make it a candidate for drug development aimed at treating various diseases.
  2. Biological Research: The compound can serve as a molecular probe to study biological pathways involving quinazoline derivatives.
  3. Therapeutic Agents: Due to its diverse biological activities, it may be explored as a therapeutic agent against infections or tumors .

Research continues to evaluate its efficacy and safety profiles, paving the way for clinical applications in medicine.

Introduction to 7-Chloro-N-(Tetrahydro-2-Furanylmethyl)-4-Quinazolinamine in Targeted Cancer Therapy

Historical Context of Quinazoline Derivatives in Anticancer Drug Development

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, with a documented history spanning over five decades in oncology drug discovery. These nitrogen-containing heterocycles consist of fused benzene and pyrimidine rings, enabling diverse chemical modifications that modulate their pharmacological properties. The significance of quinazoline-based therapeutics emerged prominently with the United States Food and Drug Administration approval of gefinitib (2003) and erlotinib (2004) for non-small cell lung cancer, validating epidermal growth factor receptor inhibition as a viable anticancer strategy. Subsequent approvals include vandetanib (2011), afatinib (2013), and lapatinib (2012), collectively establishing quinazolines as backbone structures for kinase-targeted therapies [4].

Structurally, substitutions at the 4-, 6-, and 7-positions of the quinazoline ring profoundly influence biological activity. For instance, halogenation (chloro or bromo) at C6/C7 enhances DNA intercalation and topoisomerase inhibition. The 7-chloro modification specifically improves cytotoxic potency, as evidenced by submicromolar growth inhibition (GI~50~) values across diverse cancer lineages in the National Cancer Institute 60-cell line panel (NCI-60). Notably, 7-chloroquinoline hydrazones demonstrated broad-spectrum activity against leukemia, melanoma, and renal cancer models, with GI~50~ values reaching 120 nM in select compounds [1] [4].

Table 1: Anticancer Activity of Select Quinazoline Derivatives

CompoundStructural FeatureKey Biological ActivityReference
Gefitinib3-Chloro-4-fluoroanilineEGFR inhibition (IC~50~ = 33 nM) [4]
ErlotinibEthynylphenyl at C4EGFR inhibition (IC~50~ = 2 nM) [4]
7-ChloroquinolinehydrazonesHydrazone at C4; chloro at C7Pan-cancer cytotoxicity (GI~50~ = 0.12–1.2 µM) [1]
6-BromoquinazolinoneBromo at C6; thiol at C2MCF-7 inhibition (IC~50~ = 15.85 µM) [10]

The evolutionary trajectory underscores quinazoline's adaptability: Early derivatives focused on single-target kinase inhibition, while newer generations incorporate dual-targeting capabilities or exploit synthetic lethal interactions—a paradigm exemplified by 7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine [4] [6].

Rationale for Dual-Target Inhibition Strategies in BRCA1/2 Wild-Type Breast Cancer

Homologous recombination repair proficiency in BRCA1/2 wild-type tumors confers intrinsic resistance to poly(ADP-ribose) polymerase inhibitors. To circumvent this limitation, co-inhibition of complementary DNA repair pathways or epigenetic regulators offers a promising therapeutic strategy. Bromodomain-containing protein 4 and poly(ADP-ribose) polymerase 1 represent mechanistically distinct targets whose simultaneous inhibition induces synthetic lethality in homologous recombination-proficient malignancies [5] [8].

Bromodomain-containing protein 4 maintains oncogenic transcription through super-enhancer assembly and regulates DNA damage response genes, including CtIP (encoding C-terminal binding protein interacting protein). Depletion of C-terminal binding protein interacting protein impairs double-strand break resection, creating a BRCA-like homologous recombination deficiency. Reverse phase protein array analysis confirms that bromodomain-containing protein 4 inhibitors (e.g., JQ1, AZD5153) downregulate C-terminal binding protein interacting protein by >60% within 24 hours, paralleling reductions in phosphorylated replication protein A32 (Ser4/Ser8)—a marker of single-stranded DNA accumulation. Crucially, this effect occurs without altering MRE11–RAD50–NBS1 complex expression, indicating specificity for resection machinery [5].

Poly(ADP-ribose) polymerase 1 inhibition exacerbates this vulnerability by impeding single-strand break repair, converting stalled replication forks into double-strand breaks. In homologous recombination-proficient cells, bromodomain-containing protein 4 inhibition pharmacologically mimics homologous recombination deficiency, creating contextual lethality with poly(ADP-ribose) polymerase 1 blockade. Transcriptomic analysis of bromodomain-containing protein 4-inhibited cells reveals elevated homologous recombination deficiency scores (p < 0.001) and enrichment of DNA damage checkpoint pathways (false discovery rate < 0.05) [5] [8].

Table 2: Mechanistic Synergism of Bromodomain-Containing Protein 4 and Poly(ADP-Ribose) Polymerase 1 Co-Inhibition

Biological ProcessBromodomain-Containing Protein 4 Inhibition EffectPoly(ADP-Ribose) Polymerase 1 Inhibition EffectNet Outcome
Double-strand break resection↓ CtIP → Impaired MRE11 activationDefective homologous recombination
Single-strand break repair↓ PARylation → Persistent SSBsReplication fork collapse
Replication fork stability↓ RAD51 loadingTrapped PARP1-DNA complexesMitotic catastrophe
Oncogene transcription↓ MYC, BCL2, cyclinsAbrogated survival signaling

This mechanistic framework provides the foundation for 7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine, designed to concurrently engage poly(ADP-ribose) polymerase 1 and bromodomain-containing protein 4 within a single pharmacophore [8].

Synthetic Lethality as a Framework for Poly(ADP-Ribose) Polymerase 1 and Bromodomain-Containing Protein 4 Co-Inhibition

Synthetic lethality occurs when simultaneous perturbation of two genes/proteins proves fatal to cells, while individual inhibitions remain viable. This concept transcends BRCA1/2 mutations, as evidenced by bromodomain-containing protein 4 inhibitor-induced homologous recombination deficiency sensitizing homologous recombination-proficient cancers to poly(ADP-ribose) polymerase inhibitors. The 7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine exemplifies this strategy by integrating poly(ADP-ribose) polymerase 1-trapping and bromodomain-containing protein 4-inhibitory moieties into a unified chemical scaffold [5] [8] [9].

The molecular basis hinges on bromodomain-containing protein 4's transcriptional control of RBBP8 (encoding C-terminal binding protein interacting protein). Bromodomain-containing protein 4 occupies enhancer regions upstream of RBBP8, maintaining histone acetylation-dependent expression. Bromodomain-containing protein 4 inhibitors displace bromodomain-containing protein 4 from chromatin, reducing RBBP8 transcription by >50% (p = 2.87 × 10⁻¹¹⁹ in Cancer Cell Line Encyclopedia analysis). Consequently, C-terminal binding protein interacting protein protein levels decrease, impairing MRE11-mediated end resection—an essential homologous recombination step. Ingenuity Pathway Analysis confirms bromodomain-containing protein 4 inhibition downregulates hereditary breast cancer signaling pathways (Z-score = -3.2) [5].

Poly(ADP-ribose) polymerase 1 inhibition synergizes by:

  • Trapping poly(ADP-ribose) polymerase 1-DNA complexes: This impedes replication fork progression, generating double-strand breaks during S-phase.
  • Suppressing base excision repair: Unrepaired single-strand breaks collapse into double-strand breaks upon replication.In bromodomain-containing protein 4-inhibited cells, these lesions persist due to homologous recombination defects, triggering synthetic lethality. The U2OS DR-GFP homologous recombination reporter assay quantifies this effect: Bromodomain-containing protein 4 inhibition reduces homologous recombination efficiency by 65% (p < 0.01), which poly(ADP-ribose) polymerase 1 inhibition further reduces to 92% (p < 0.001) [5] [9].

Table 3: Overcoming Resistance via Synthetic Lethality

Resistance Mechanism to Poly(ADP-Ribose) Polymerase InhibitorsBromodomain-Containing Protein 4 Inhibition CountermeasureExperimental Evidence
BRCA1/2 reversion mutations↓ CtIP sustains homologous recombination deficiency80% tumor growth inhibition in BRCA1-reverted PDX models
Poly(ADP-ribose) polymerase 1 mutationsIndependent transcriptional repressionSynergy maintained in PARP1-mutated cells (CI < 0.3)
Restoration of homologous recombination via PALB2 upregulationGlobal suppression of DNA repair genes↓ RAD51, BRCA1, FANCD2 expression (qPCR)
Enhanced replication fork protection↓ MRE11 nuclease accessibilityIncreased nascent DNA degradation (fiber assay)

The tetrahydrofuranmethyl moiety in 7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine enhances chromatin penetration, while the 7-chloro group stabilizes poly(ADP-ribose) polymerase 1-DNA complexes. This bifunctionality addresses key resistance pathways, positioning the compound as a next-generation agent for homologous recombination-proficient malignancies [8] [9].

Properties

CAS Number

477861-96-4

Product Name

7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine

IUPAC Name

7-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine

Molecular Formula

C13H14ClN3O

Molecular Weight

263.73

InChI

InChI=1S/C13H14ClN3O/c14-9-3-4-11-12(6-9)16-8-17-13(11)15-7-10-2-1-5-18-10/h3-4,6,8,10H,1-2,5,7H2,(H,15,16,17)

InChI Key

JIOKEAIMUKOOQP-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC2=NC=NC3=C2C=CC(=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.